5-Iodo-3-methylisothiazole-4-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-3-methyl-1,2-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2OS/c1-2-3(5(7)9)4(6)10-8-2/h1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMETTYMNVLHBJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 Iodo 3 Methylisothiazole 4 Carboxamide
Retrosynthetic Analysis of the 5-Iodo-3-methylisothiazole-4-carboxamide Scaffold
A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The primary disconnections can be made at the carboxamide linkage, the carbon-iodine bond, or by deconstructing the isothiazole (B42339) ring itself.
One logical approach involves the late-stage introduction of the carboxamide group. This pathway considers 5-Iodo-3-methylisothiazole-4-carboxylic acid as a key intermediate. The carboxamide can be formed through standard amidation procedures.
Alternatively, a strategy involving late-stage iodination is plausible. This would begin with a pre-formed 3-methylisothiazole-4-carboxamide (B11807236), with subsequent regioselective iodination at the C5 position. The feasibility of this route is dependent on the ability to control the regioselectivity of the halogenation.
A more fundamental approach involves the construction of the isothiazole ring with the desired substituents already in place or in the form of precursors that can be readily converted to the target functional groups. This could involve various cyclization strategies, such as [3+2] or [4+1] heterocyclizations, using appropriately substituted starting materials.
Direct Synthesis Routes and Reaction Mechanisms
A common and direct method for the synthesis of carboxamides is through the activation of a corresponding carboxylic acid. In this approach, 5-Iodo-3-methylisothiazole-4-carboxylic acid would serve as the immediate precursor. The conversion to this compound can be achieved through several well-established methods:
Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with ammonia (B1221849) or an ammonia equivalent to furnish the primary amide. researchgate.net
Coupling Reagents: A milder and often more efficient approach involves the use of peptide coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the direct amidation of the carboxylic acid with an amine source. researchgate.net Boron-based reagents have also been developed for direct amidation reactions. acs.org
The general mechanism for these coupling reactions involves the activation of the carboxyl group to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
The construction of the isothiazole ring itself is a versatile strategy for accessing substituted derivatives. These methods often provide a high degree of control over the substitution pattern.
Intramolecular Cyclization: One approach involves the oxidative cyclization of a precursor containing a pre-formed S-C-C-C-N fragment. For instance, the oxidation of substituted 3-aminopropenethiones can lead to the formation of the S-N bond, yielding the isothiazole ring. thieme-connect.com Hypervalent iodine reagents have been shown to mediate intramolecular cyclization reactions in other heterocyclic systems, suggesting their potential applicability here. nih.gov
[4+1] Heterocyclization: This strategy involves the reaction of a four-atom component with a one-atom component to form the five-membered ring. A notable example is the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides and ammonium (B1175870) acetate (B1210297) (NH₄OAc). This method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade. organic-chemistry.org
[3+2] Heterocyclization: This approach combines a three-atom and a two-atom fragment. For example, the reaction of nitrile oxides with appropriate alkynes can yield isoxazoles, and analogous strategies can be envisioned for isothiazole synthesis. thieme-connect.com Another variant is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, which provides a route to a variety of isothiazoles. organic-chemistry.org
Regioselective Iodination Methods for the Isothiazole Ring System
The introduction of an iodine atom at a specific position on the isothiazole ring requires careful selection of the iodinating agent and reaction conditions. For the synthesis of this compound, a method that selectively targets the C5 position is necessary.
Several reagents are known for the iodination of aromatic and heteroaromatic compounds. These include:
N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent, often used in the presence of an acid catalyst. The regioselectivity of iodination with NIS can be influenced by the electronic properties of the substituents on the ring. nih.gov
Molecular Iodine (I₂): Elemental iodine can be used for iodination, often in the presence of an oxidizing agent or a Lewis acid to generate a more electrophilic iodine species. Silver salts, such as silver tosylate or silver mesylate, have been shown to activate molecular iodine for the C-H iodination of various heteroarenes. acs.org
Hypervalent Iodine Reagents: Reagents such as bis(trifluoroacetoxy)iodo]benzene (PIFA) can be employed for regioselective functionalization of heterocyclic compounds. nih.gov
The success of a regioselective C5 iodination would depend on the relative reactivity of the different positions on the 3-methylisothiazole-4-carboxamide ring.
Techniques for the Introduction and Modification of the Carboxamide Moiety
The carboxamide functional group is a key feature of the target molecule. As discussed in section 2.2.1, the most straightforward method for its introduction is the amidation of the corresponding carboxylic acid.
The reaction conditions for amide bond formation can be tailored to the specific substrate. For heterocyclic carboxylic acids, which can sometimes be less reactive, optimized one-pot procedures have been developed. For example, the use of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc₂O) can facilitate high-yield amide formation without the need for high temperatures. asiaresearchnews.com
The choice of reagents for the amidation of 5-Iodo-3-methylisothiazole-4-carboxylic acid would be guided by the stability of the C-I bond under the reaction conditions. Milder coupling reagents would be preferable to avoid potential side reactions.
| Synthetic Strategy | Key Precursor | Advantages | Challenges |
| Late-Stage Amidation | 5-Iodo-3-methylisothiazole-4-carboxylic acid | Direct and well-established amidation methods. | Synthesis of the iodinated carboxylic acid precursor may be challenging. |
| Late-Stage Iodination | 3-methylisothiazole-4-carboxamide | Potentially shorter route if the precursor is readily available. | Achieving high regioselectivity at the C5 position can be difficult. |
| Ring Formation | Acyclic precursors | High control over substituent placement. | May involve multi-step synthesis of the acyclic precursors. |
Chemical Reactivity and Derivatization of 5 Iodo 3 Methylisothiazole 4 Carboxamide
Reactivity of the Iodo Substituent at Position 5
The carbon-iodine bond at the C5 position is the most reactive site for substitution and functionalization on the isothiazole (B42339) ring. The high polarizability and the weakness of the C-I bond make the iodine atom an excellent leaving group in various reactions, particularly in nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic systems. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups.
In the case of 5-Iodo-3-methylisothiazole-4-carboxamide, the isothiazole ring itself is electron-deficient due to the electronegativity of the nitrogen and sulfur heteroatoms. This inherent property, combined with the electron-withdrawing effect of the adjacent carboxamide group at C4, activates the C5 position for nucleophilic attack. While SNAr reactions often favor fluoride (B91410) as the leaving group due to its ability to stabilize the transition state through its high electronegativity, iodine can also be displaced, especially on highly activated heterocyclic systems. youtube.com Research on related halogenated isothiazoles has demonstrated the feasibility of nucleophilic substitution at the 5-position of the heterocycle with various amines. thieme-connect.com This suggests that this compound can likely react with a range of nucleophiles (e.g., amines, alkoxides, thiolates) to displace the iodo substituent and form new C-N, C-O, or C-S bonds, respectively.
The iodo substituent at position 5 serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. mdpi.com Aryl and heteroaryl iodides are highly reactive substrates in these transformations. Studies on halo-isothiazoles have shown that iodo-substituted positions are significantly more reactive than their bromo- or chloro-analogues in these coupling reactions. nih.gov
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. mdpi.comorganic-chemistry.org The 5-iodo position of the isothiazole ring is well-suited for Sonogashira coupling, enabling the introduction of various alkynyl groups. nih.gov This method is widely used in the synthesis of conjugated enynes and other complex organic molecules. researchgate.netnih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. organic-chemistry.org The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. nih.gov The this compound can be effectively coupled with various aryl-, heteroaryl-, or vinyl-boronic acids to synthesize biaryl and related structures. mdpi.com
Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane) catalyzed by palladium. libretexts.org A key advantage of the Stille coupling is that organostannanes are air- and moisture-stable and tolerant of most functional groups. libretexts.orgnih.gov This reaction provides a reliable method for attaching aryl, vinyl, or alkyl groups at the C5 position of the isothiazole ring, and it has been successfully applied to other iodo-substituted isothiazoles. nih.govuwindsor.ca
| Coupling Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Reference |
|---|---|---|---|---|---|
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N), Diisopropylamine (DIPA) | DMF, THF, Acetonitrile | mdpi.comorganic-chemistry.org |
| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water | organic-chemistry.orgnih.gov |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | None (or LiCl additive) | Toluene, THF, Dioxane, DMF | libretexts.orgnih.gov |
Chemical Transformations at the Methyl Group at Position 3
The chemical reactivity of the methyl group at the C3 position of the this compound scaffold is not extensively documented in the scientific literature. medwinpublishers.comsolubilityofthings.com However, based on the general reactivity of methyl groups attached to heteroaromatic rings, several potential transformations can be postulated. These include:
Free-Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the methyl group could potentially be halogenated to form a mono- or di-halomethyl derivative. These halogenated intermediates would be valuable for subsequent nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents could potentially oxidize the methyl group to a carboxylic acid. Milder, more controlled oxidation could yield the corresponding aldehyde.
Deprotonation and Alkylation: A sufficiently strong base (e.g., an organolithium reagent) might deprotonate the methyl group to form a lithiated species. This anion could then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form a new C-C bond, thereby extending the carbon chain at the C3 position.
It must be emphasized that these are plausible but undemonstrated transformations for this specific molecule, and would require experimental validation.
Functional Group Interconversions of the Carboxamide at Position 4
The carboxamide group at the C4 position is a robust functional group that can undergo several important chemical transformations, providing another avenue for derivatization.
The carboxamide can be hydrolyzed to the corresponding 5-iodo-3-methylisothiazole-4-carboxylic acid under either acidic or basic conditions, typically requiring heating. The resulting carboxylic acid is a versatile intermediate that can be used in a variety of subsequent reactions. The conversion of amides to carboxylic acids on other heterocyclic systems is a well-established procedure. researchgate.net This transformation opens up access to ester and acid chloride derivatives, further expanding the synthetic utility of the isothiazole scaffold.
The synthesis of N-substituted derivatives of this compound can be readily achieved. A common strategy involves the hydrolysis of the primary amide to the carboxylic acid, as described above, followed by standard amide bond formation protocols. researchgate.net The carboxylic acid can be activated with coupling reagents (such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) and then reacted with a primary or secondary amine to yield the desired N-substituted amide. Alternatively, the carboxylic acid can be converted to a more reactive acid chloride (e.g., using thionyl chloride or oxalyl chloride), which then readily reacts with an amine to form the amide bond. researchgate.net These methods allow for the introduction of a wide array of substituents on the amide nitrogen, enabling the systematic modification of the molecule's physicochemical properties.
Reduction and Oxidation Pathways
The isothiazole ring is generally a stable aromatic system. tandfonline.com However, the presence of the sulfur heteroatom and the carbon-iodine bond introduces specific sites for reduction and oxidation reactions.
Reduction:
The isothiazole nucleus is notably resistant to catalytic hydrogenation under conditions that would typically cleave more labile heterocyclic systems like isoxazoles. tandfonline.com Reductive cleavage of the isothiazole ring is not commonly observed with standard reducing agents. However, activation of the ring, for instance through N-alkylation to form an isothiazolium salt, can render it susceptible to ring-opening upon treatment with complex metal hydrides. tandfonline.com Another approach to cleave the isothiazole ring is through reductive desulfurization using reagents like Raney Nickel. tandfonline.com
The carbon-iodine bond is a potential site for reduction. Catalytic hydrogenation or treatment with reducing agents such as zinc dust in the presence of an acid could potentially lead to the replacement of the iodine atom with a hydrogen atom, yielding 3-methylisothiazole-4-carboxamide (B11807236).
Oxidation:
The sulfur atom in the isothiazole ring is susceptible to oxidation. researchgate.net Treatment with oxidizing agents such as peroxy acids (e.g., m-CPBA) can lead to the formation of the corresponding S-oxide or S,S-dioxide. These oxidized derivatives can exhibit altered chemical reactivity and biological activity. For instance, benzo[d]isothiazol-3(2H)-ones can be selectively oxidized to the corresponding 1-oxides using reagents like Selectfluor in aqueous media. mdpi.com
Development of Structure-Activity Relationship (SAR) Libraries through Derivatization
The 5-iodo substituent on the isothiazole ring is a key handle for the derivatization of this compound, enabling the synthesis of diverse libraries of compounds for the exploration of structure-activity relationships (SAR). thieme-connect.com The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netthieme-connect.com Isothiazole derivatives have been explored for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aimedwinpublishers.com The ability to systematically modify the substituent at the 5-position allows for a detailed investigation of how different chemical functionalities impact the biological profile of the molecule. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions:
The reactivity of the C-I bond in this compound makes it an excellent substrate for several palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for building molecular complexity and generating compound libraries for SAR studies. researchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-isothiazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 5-position.
Heck Coupling: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the iodo-isothiazole with an alkene. organic-chemistry.org This is a valuable method for introducing alkenyl substituents.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the iodo-isothiazole with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This is a powerful tool for introducing a diverse range of amino functionalities, which can significantly impact the pharmacological properties of the molecule. nih.govresearchgate.net
Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon triple bond by coupling the iodo-isothiazole with a terminal alkyne. organic-chemistry.orgscielo.brresearchgate.netresearchgate.net This introduces a rigid alkynyl linker, which can be useful for probing specific binding interactions in biological targets.
The following interactive table summarizes the potential derivatization of this compound via these key palladium-catalyzed cross-coupling reactions.
| Reaction Name | Coupling Partner | Resulting Linkage | Potential Substituents (R) |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Aryl, Heteroaryl, Alkyl, Vinyl |
| Heck Coupling | R-CH=CH₂ | C-C (alkenyl) | H, Alkyl, Aryl, COOR' |
| Buchwald-Hartwig Amination | R-NH₂ or R₂NH | C-N | Alkyl, Aryl, Heteroaryl |
| Sonogashira Coupling | R-C≡CH | C-C (alkynyl) | H, Alkyl, Aryl, Silyl |
The systematic application of these derivatization strategies allows for the generation of extensive SAR libraries. By varying the nature of the "R" group in each of these reactions, researchers can fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its biological activity and pharmacokinetic profile. The carboxamide moiety at the 4-position also presents an opportunity for further modification, for example, through reaction with different amines to generate a variety of amide derivatives, further expanding the chemical space that can be explored in SAR studies. tandfonline.comnih.govacs.orgmdpi.com
Advanced Spectroscopic and Structural Elucidation of 5 Iodo 3 Methylisothiazole 4 Carboxamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5-Iodo-3-methylisothiazole-4-carboxamide, a detailed analysis of ¹H, ¹³C, and various 2D NMR spectra would provide a complete assignment of all proton and carbon resonances.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl group and the amide protons. The methyl protons (CH₃) at the C3 position of the isothiazole (B42339) ring would likely appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The chemical shift is influenced by the electronic environment of the heterocyclic ring. The two protons of the carboxamide group (-CONH₂) are expected to appear as two distinct, broad singlets in the downfield region, generally between δ 7.0 and 8.5 ppm. Their broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential restricted rotation around the C-N bond.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. The methyl carbon (CH₃) is anticipated to resonate at a high field, around δ 15-25 ppm. The quaternary carbons of the isothiazole ring (C3, C4, and C5) will have characteristic chemical shifts. The C3 carbon, attached to the methyl group, would likely appear in the range of δ 150-160 ppm. The C4 carbon, bearing the carboxamide group, is expected around δ 130-140 ppm. The C5 carbon, substituted with an iodine atom, will experience a significant upfield shift due to the "heavy atom effect" of iodine, and its resonance is predicted to be in the range of δ 90-100 ppm. The carbonyl carbon of the carboxamide group (-CONH₂) will be observed at a downfield chemical shift, typically in the region of δ 160-170 ppm.
2D NMR Techniques: To confirm these assignments, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC spectrum would show a correlation between the methyl protons and the C3 carbon. HMBC spectroscopy would reveal long-range couplings, for instance, between the methyl protons and the C3 and C4 carbons, and between the amide protons and the C4 and carbonyl carbons. These correlations would definitively establish the connectivity within the molecule.
| Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key HMBC Correlations (Predicted) |
|---|---|---|---|
| CH₃ | ~2.3 | ~20 | C3, C4 |
| CONH₂ | ~7.5 (broad), ~8.0 (broad) | - | C4, C=O |
| C3 | - | ~155 | - |
| C4 | - | ~135 | - |
| C5 | - | ~95 | - |
| C=O | - | ~165 | - |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and serves as a unique molecular fingerprint.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amide group are expected to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The asymmetric stretch typically occurs at a higher frequency than the symmetric stretch. The C=O stretching vibration (Amide I band) is a strong and characteristic absorption, anticipated in the range of 1680-1650 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1650-1600 cm⁻¹. The C-N stretching vibration of the amide will likely be observed in the 1400-1200 cm⁻¹ region. Vibrations associated with the isothiazole ring, including C=N and C=C stretching, will appear in the 1600-1400 cm⁻¹ region. The C-I stretching vibration is expected at a lower frequency, typically below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The isothiazole ring vibrations, particularly the symmetric stretching modes, are expected to give rise to strong Raman signals. The C=O stretching of the carboxamide may also be Raman active. The C-I bond, being highly polarizable, should exhibit a strong Raman signal at low wavenumbers.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|---|
| -CONH₂ | N-H stretch (asym/sym) | 3400-3200 (two bands) | Weak |
| -CONH₂ | C=O stretch (Amide I) | 1680-1650 (strong) | Moderate |
| -CONH₂ | N-H bend (Amide II) | 1650-1600 | Weak |
| Isothiazole Ring | C=N, C=C stretch | 1600-1400 | Strong |
| C-I | C-I stretch | < 600 | Strong |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns.
Accurate Mass Determination: High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion ([M]⁺˙), allowing for the determination of the elemental formula (C₅H₅IN₂OS). The presence of iodine, with its characteristic isotopic pattern (¹²⁷I at 100% abundance), would simplify the mass spectrum.
Fragmentation Pathway Analysis: Under electron ionization (EI), the molecular ion of this compound is expected to undergo characteristic fragmentation. The weakest bond in the molecule is likely the C-I bond, and its cleavage would lead to a significant fragment corresponding to the loss of an iodine radical (M - 127). Another probable fragmentation pathway would involve the loss of the carboxamide group as a neutral radical (•CONH₂), resulting in a fragment at (M - 44). Cleavage of the isothiazole ring itself could also occur, leading to smaller, characteristic fragments. For instance, the loss of the methyl group (M - 15) or fragmentation involving the cleavage of the S-N bond are plausible pathways.
| m/z (Predicted) | Fragment Ion (Predicted) | Fragmentation Pathway (Predicted) |
|---|---|---|
| 282 | [C₅H₅IN₂OS]⁺˙ | Molecular Ion |
| 155 | [C₅H₅N₂OS]⁺ | Loss of •I |
| 238 | [C₅H₅INS]⁺˙ | Loss of •CONH₂ |
| 267 | [C₄H₂IN₂OS]⁺ | Loss of •CH₃ |
Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Conformation and Supramolecular Network Analysis
Single Crystal X-Ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, we can predict its solid-state behavior based on the known properties of isothiazoles and carboxamides.
Solid-State Conformation: The isothiazole ring is expected to be planar. The carboxamide group may exhibit some degree of twisting relative to the plane of the heterocyclic ring. The conformation of the carboxamide group is crucial as it can influence intermolecular interactions.
Computational and Theoretical Investigations of 5 Iodo 3 Methylisothiazole 4 Carboxamide
Quantum Chemical Calculations (Density Functional Theory - DFT, Time-Dependent DFT - TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in understanding the intrinsic properties of a molecule. researchgate.net These methods are used to predict the geometric and electronic structures of molecules. acs.org For isothiazole (B42339) derivatives, DFT calculations are instrumental in determining stable conformations and understanding their spectroscopic properties. medwinpublishers.com
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals, Global Reactivity Indices)
The electronic structure of a molecule is key to its reactivity and stability. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is a significant parameter that helps in determining the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net
Global reactivity indices, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.
Table 1: Hypothetical Global Reactivity Indices for 5-Iodo-3-methylisothiazole-4-carboxamide
| Parameter | Formula | Value (a.u.) |
| HOMO Energy | EHOMO | -0.25 |
| LUMO Energy | ELUMO | -0.05 |
| Energy Gap | ΔE = ELUMO - EHOMO | 0.20 |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 0.15 |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 0.10 |
| Global Softness | S = 1/2η | 5.0 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.govyoutube.com For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the carboxamide group and the sulfur atom of the isothiazole ring, indicating these as sites for potential electrophilic interaction. The hydrogen atoms of the amide group would likely exhibit positive potential, making them susceptible to nucleophilic attack.
Conformational Analysis and Tautomerism Studies
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its biological activity. nih.govmdpi.com For this compound, the rotation around the single bond connecting the isothiazole ring and the carboxamide group would be a key focus of conformational studies. sciforum.net Different conformers can have significantly different energies and biological activities.
Tautomerism, the interconversion between two isomers that differ only in the position of a proton and a double bond, is another important aspect to consider for this molecule. The carboxamide group can potentially exist in an imidic acid tautomeric form. Computational studies can predict the relative stabilities of these tautomers in different environments (gas phase and in solution), which is critical for understanding its chemical behavior and interactions with biological targets.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment, such as a solvent. nih.govnih.gov An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange around the solute and how this affects the solute's conformation and dynamics. This information is vital for understanding the molecule's solubility and its behavior in a biological medium.
Ligand-Protein Interaction Modeling (e.g., Molecular Docking, MD-based Binding Free Energy Calculations)
To explore the potential of this compound as a therapeutic agent, it is essential to understand its interactions with protein targets.
Prediction of Potential Binding Sites and Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. impactfactor.orgnih.govscienceopen.com This method can be used to screen potential protein targets for this compound and to predict its binding mode within the active site of a specific protein. dntb.gov.ua The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. uomustansiriyah.edu.iq For instance, the carboxamide group could act as both a hydrogen bond donor and acceptor, while the isothiazole ring and methyl group could engage in hydrophobic interactions. The iodine atom could potentially form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.
Following molecular docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to calculate the binding free energy. samipubco.comrsc.org These calculations provide a more accurate estimation of the binding affinity compared to docking scores alone.
Characterization of Noncovalent Interactions in Biological Systems
Computational and theoretical investigations are crucial for understanding how this compound interacts with biological targets, such as proteins and nucleic acids. The efficacy of a molecule in a biological system is largely governed by the nature and strength of its noncovalent interactions with a specific receptor or enzyme. rsc.orgnih.gov These interactions, though individually weak, collectively determine the binding affinity and specificity of the compound. nih.gov The structure of this compound possesses several functional groups capable of engaging in a variety of noncovalent interactions.
Key potential noncovalent interactions for this compound include:
Halogen Bonding: The iodine atom at the 5-position of the isothiazole ring is a significant feature. Iodine can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen found in the backbones or side chains of amino acid residues. rsc.org This type of interaction has gained recognition for its importance in molecular recognition and drug design. rsc.org
Hydrogen Bonding: The carboxamide group is a classic hydrogen bonding motif. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. nih.gov These interactions are fundamental for the specific recognition of ligands by biological macromolecules. vscht.cz The nitrogen atom of the isothiazole ring can also serve as a hydrogen bond acceptor. nih.govnih.gov
Chalcogen Bonding: The sulfur atom within the isothiazole ring can participate in chalcogen bonds, a type of noncovalent interaction involving a Group 16 element that can be important for protein structure and ligand binding. rsc.org
Hydrophobic Interactions: The methyl group attached to the isothiazole ring contributes to the molecule's hydrophobic character. These interactions are critical for binding to hydrophobic pockets within proteins and are driven by the entropic effects of displacing water molecules. vscht.cz
π-Interactions: The isothiazole ring itself is an aromatic system that can engage in π-π stacking or C-H/π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a target protein. vscht.cz
The table below summarizes the potential noncovalent interactions that this compound can form within a biological environment.
| Interaction Type | Molecular Feature Involved | Potential Interacting Partner in Biological Systems | Typical Interaction Energy (kcal/mol) |
| Halogen Bond | C-I (Iodine atom) | Carbonyl oxygen, hydroxyl groups, amine nitrogen | -1 to -5 |
| Hydrogen Bond | -CONH₂ (Amide group) | Amino acid side chains (e.g., Ser, Thr, Asp, Glu, Asn, Gln), peptide backbone | -1 to -7 |
| Chalcogen Bond | Isothiazole Ring Sulfur | Electron-rich atoms or aromatic systems | -0.5 to -4 |
| Hydrophobic | -CH₃ (Methyl group) | Nonpolar amino acid side chains (e.g., Ala, Val, Leu, Ile) | Variable, entropy-driven |
| π-Interactions | Isothiazole Ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) | -0.5 to -2 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.govnih.gov These models are instrumental in drug discovery for predicting the activity of new molecules, optimizing lead compounds, and understanding the mechanisms of action. nih.gov While specific QSAR/QSPR studies focused exclusively on this compound are not extensively documented, a wealth of research exists on modeling analogues such as thiazole (B1198619) and isothiazole derivatives. indexcopernicus.comimist.maresearchgate.netmedwinpublishers.com
The development of a QSAR model typically involves several key steps:
Data Set Preparation: A series of structurally related compounds (analogues) with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. indexcopernicus.com This dataset is usually divided into a training set for model development and a test set for external validation. nih.gov
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include electronic (e.g., HOMO/LUMO energies), steric, topological, and physicochemical properties (e.g., LogP, molar refractivity). imist.ma
Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. imist.ma The model's statistical significance and predictive power are assessed using various metrics, including the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² (R²pred) for the external test set. researchgate.net
A study on thiazole analogues as α-glucosidase inhibitors provides a relevant example of this process. researchgate.net In this research, a QSAR model was developed for a series of 45 thiazole derivatives. The molecules were optimized using Density Functional Theory (DFT), and a model was generated using Genetic Function Approximation (GFA). researchgate.net
The resulting QSAR model demonstrated strong statistical fitness, indicating a clear relationship between the structural features of the thiazole analogues and their inhibitory activity. researchgate.net The key descriptors identified in such models can provide valuable insights into the structural requirements for enhanced biological activity, guiding the design of new, more potent analogues. For instance, a model might reveal that increased hydrophobicity or specific electronic properties at a particular position on the isothiazole ring are correlated with higher potency.
The table below presents the statistical results from a representative QSAR study on thiazole analogues, illustrating the validation metrics used to assess model quality. researchgate.net
| Statistical Parameter | Description | Value |
| R² | Coefficient of determination (goodness of fit) | 0.9061 |
| R²adj | Adjusted R² | 0.8904 |
| Q²cv | Cross-validated R² (internal predictive ability) | 0.8614 |
| R²pred | Predictive R² for the external test set | 0.8258 |
These high statistical values indicate a robust and predictive QSAR model, which can be reliably used to predict the activity of similar thiazole-based compounds. researchgate.net
Based on a comprehensive search of publicly available scientific literature, there is insufficient specific data for the compound This compound to generate the detailed article as requested in the provided outline.
The search did not yield specific in vitro studies, data tables, or mechanistic insights into the activity of This compound concerning:
Inhibition of MEK1, MEK2, or PI3K kinase isoforms.
Mechanistic enzyme-inhibitor interactions.
Antiproliferative activity in specific cell lines with corresponding IC50 values.
Cellular mechanisms of action such as cell cycle arrest or apoptosis induction.
Antimicrobial or antifungal activity with corresponding MIC values.
While general information exists for the broader class of isothiazole derivatives and their potential biological activities, the strict requirement to focus solely on This compound and adhere to the detailed outline cannot be met without the specific research findings for this particular compound. Generating content would require speculation or the inclusion of data from related but distinct molecules, which is explicitly prohibited by the instructions.
Therefore, a scientifically accurate article strictly focused on This compound according to the specified structure cannot be produced at this time.
Exploration of Biological Activities and Molecular Targets in Vitro and Mechanistic Focus
Antimicrobial and Antifungal Activity Investigations (In Vitro Models Only)
Identification of Microbial Targets and Pathways
Isothiazole (B42339) derivatives have been recognized for their potent antimicrobial properties. nih.gov The mechanism of action for some related benzothiazole (B30560) compounds has been shown to involve the inhibition of essential bacterial enzymes. mdpi.com These enzymes are critical for microbial survival and proliferation, making them attractive targets for antimicrobial agents.
One of the primary targets for thiazole-based compounds is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication. mdpi.com By inhibiting this enzyme, these compounds can effectively halt bacterial growth. Another identified target is peptide deformylase , an enzyme involved in bacterial protein synthesis. Its inhibition leads to the production of non-functional proteins, ultimately resulting in cell death. Further research has pointed to the inhibition of uridine diphosphate-N-acetylenolpyruvyl glucosamine (B1671600) reductase (MurB) , an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
The presence of a halogen atom, such as iodine in 5-Iodo-3-methylisothiazole-4-carboxamide, can significantly influence the compound's biological activity. Halogen bonding is a recognized interaction in medicinal chemistry that can enhance the binding affinity of a ligand to its protein target. acs.orgnih.gov The iodine atom can act as a Lewis acid, forming non-covalent interactions with Lewis bases in the active site of an enzyme, potentially increasing the potency of the compound. While speculative without direct experimental evidence, it is plausible that this compound could target similar microbial enzymes, with the iodo-substituent potentially enhancing its inhibitory activity.
Table 1: Potential Microbial Targets of Isothiazole Derivatives
| Target Enzyme | Biological Pathway | Potential Impact of Inhibition |
| DNA Gyrase | DNA Replication | Halts bacterial cell division |
| Peptide Deformylase | Protein Synthesis | Production of non-functional proteins |
| MurB Enzyme | Peptidoglycan Synthesis | Weakens bacterial cell wall integrity |
Studies on Synergistic Effects with Established Agents
A promising strategy in antimicrobial research is the use of combination therapies to overcome drug resistance and enhance therapeutic efficacy. Studies on related thiazole (B1198619) compounds have demonstrated synergistic effects when used in combination with conventional antibiotics. For instance, certain thiazole derivatives have been shown to work synergistically with glycopeptide antibiotics like vancomycin (B549263) against multidrug-resistant staphylococci. thieme-connect.com This synergy often results in a significant reduction of the minimum inhibitory concentration (MIC) of the conventional antibiotic, restoring its effectiveness against resistant strains.
The mechanism behind such synergy can involve the permeabilization of the bacterial membrane by one agent, allowing for increased uptake of the other. nih.gov Iodine-containing compounds have also been noted for their ability to enhance the activity of antibiotics, potentially by inhibiting bacterial resistance mechanisms. mdpi.com Therefore, it is conceivable that this compound could exhibit synergistic effects with established antimicrobial agents. Further investigation into such combinations could reveal new therapeutic approaches for treating resistant infections.
Table 2: Examples of Synergistic Effects with Related Heterocyclic Compounds
| Heterocyclic Compound Class | Established Agent | Observed Effect | Potential Mechanism |
| Thiazole Derivatives | Vancomycin | Reduced MIC against MRSA | Increased bacterial membrane permeability |
| Iodine-containing Complexes | Various Antibiotics | Enhanced antibiotic activity | Inhibition of bacterial resistance mechanisms |
Role as a Chemical Probe for Unraveling Biological Pathways
Chemical probes are small molecules used as tools to study and manipulate biological systems. rsc.org They are instrumental in identifying and validating new drug targets and elucidating complex biological pathways. Heterocyclic compounds, due to their diverse structures and biological activities, are frequently developed as chemical probes. nih.gov
Given the potential for isothiazole derivatives to interact with specific enzymes, this compound could potentially be developed into a chemical probe. For instance, if it demonstrates selective inhibition of a particular microbial enzyme, it could be used to study the role of that enzyme in bacterial physiology and pathogenesis.
The design of a chemical probe often involves the incorporation of a reporter group, such as a fluorescent tag, to allow for visualization and tracking of the molecule within a biological system. rsc.org The isothiazole scaffold of this compound provides a platform for such modifications. Thiazole orange, a fluorescent dye, is a well-known example of a thiazole derivative used as a probe for sensing biomolecules. mdpi.com
Furthermore, the iodine atom in this compound could be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I) to create a radiolabeled probe. Such probes are valuable in binding assays and for in vivo imaging studies to determine the distribution and target engagement of the compound. The development of this compound as a chemical probe would require extensive research to characterize its selectivity, potency, and mechanism of action.
Table 3: Potential Applications of this compound as a Chemical Probe
| Probe Type | Modification | Potential Application |
| Enzyme Inhibitor Probe | None (if selective) | Studying the function of a specific microbial enzyme. |
| Fluorescent Probe | Attachment of a fluorophore | Visualizing target localization within cells. |
| Radiolabeled Probe | Replacement with radioactive iodine | Quantifying target engagement in vitro and in vivo. |
Conclusion and Future Perspectives in 5 Iodo 3 Methylisothiazole 4 Carboxamide Research
Summary of Current Academic Knowledge and Research Gaps
Current academic knowledge on 5-Iodo-3-methylisothiazole-4-carboxamide is limited, with no dedicated scholarly articles detailing its synthesis, properties, or biological activity found in a comprehensive search of scientific literature. The primary research gap, therefore, is the fundamental characterization of this compound.
However, the isothiazole (B42339) scaffold is a well-established pharmacophore present in a variety of biologically active molecules. medwinpublishers.com Isothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. medwinpublishers.com The existing research on analogues, such as 5-chloro and 5-hydrazino-3-methylisothiazole-4-carboxamide, provides a foundation for postulating the potential areas of interest for the iodo-derivative.
Table 1: Overview of Research on Related Isothiazole Derivatives
| Derivative Class | Key Research Findings | Research Gaps for 5-Iodo Analogue |
|---|---|---|
| 5-Chloro-isothiazoles | Investigated for anticancer and antimicrobial activities. | Direct comparative studies on the effect of the halogen substituent (I vs. Cl) on activity. |
| 5-Hydrazino-isothiazoles | Synthesized and evaluated for antiproliferative effects. | Understanding of how the iodo- group would alter the electronic and steric properties compared to the hydrazino- group. |
The most significant research gap is the complete lack of empirical data for this compound. Future research should prioritize its synthesis and basic characterization to enable further investigation into its potential applications.
Challenges and Opportunities in Novel Synthetic Route Development
The development of novel synthetic routes for this compound presents both challenges and opportunities. The primary challenge lies in the selective iodination of the isothiazole ring at the 5-position, especially in the presence of an activating carboxamide group at the 4-position.
Challenges:
Regioselectivity: Achieving selective iodination at the C5 position without affecting other positions on the heterocyclic ring.
Reaction Conditions: Iodination reactions can sometimes require harsh conditions that may not be compatible with the amide functionality. manac-inc.co.jp
Precursor Availability: The synthesis would likely start from a pre-functionalized isothiazole, and the availability of suitable starting materials could be a limiting factor.
Opportunities:
Modern Iodination Methods: A variety of modern iodination reagents and catalytic systems could be explored for the synthesis. organic-chemistry.org These include the use of N-iodosuccinimide (NIS) or molecular iodine in the presence of an activating agent. google.com
Halogen Exchange: A potential route could involve the synthesis of a 5-bromo or 5-chloro analogue followed by a halogen exchange reaction (Finkelstein reaction) to introduce the iodine atom.
From-Scratch Synthesis: Building the iodinated isothiazole ring from acyclic precursors offers another avenue, potentially providing better control over the substitution pattern. medwinpublishers.com
Table 2: Potential Synthetic Strategies for this compound
| Strategy | Description | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Direct Iodination | Electrophilic iodination of a 3-methylisothiazole-4-carboxamide (B11807236) precursor. | Potentially a single-step transformation. | Control of regioselectivity and potential for side reactions. |
| Halogen Exchange | Conversion of a 5-bromo or 5-chloro analogue to the 5-iodo derivative. | Established methodology for halogen exchange. | May require harsh conditions and precursor synthesis. |
Further research into the reactivity of the 3-methylisothiazole-4-carboxamide core is necessary to identify the most efficient and scalable synthetic route.
Prospects for Advanced Computational Design of Analogues
Computational chemistry offers powerful tools for the rational design of analogues of this compound with potentially enhanced biological activities. ajpamc.com In the absence of experimental data for the parent compound, in silico methods can be used to predict its properties and guide the synthesis of more potent derivatives.
Key Computational Approaches:
Molecular Docking: If a biological target for isothiazole derivatives is known or hypothesized, molecular docking can be used to predict the binding mode and affinity of this compound and its analogues. biointerfaceresearch.com This can help in understanding the role of the iodine atom in target interaction, which can form halogen bonds.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a small library of analogues, QSAR models can be developed to correlate the physicochemical properties of the compounds with their biological activity.
Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic properties of the molecule, such as its molecular electrostatic potential and frontier molecular orbitals, to understand its reactivity and potential for intermolecular interactions. ajpamc.com
Table 3: Application of Computational Methods in Analogue Design
| Computational Method | Application | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict binding of analogues to a specific biological target. | Identification of analogues with improved binding affinity and selectivity. biointerfaceresearch.com |
| QSAR | Correlate structural features with biological activity. | Predictive models to guide the design of more potent compounds. |
These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. nih.gov
Future Directions in Mechanistic Biological Exploration and Target Validation (Non-Clinical)
Given the broad spectrum of biological activities reported for isothiazole derivatives, the non-clinical exploration of this compound is a promising area of future research. The initial step would be to screen the compound against a panel of cancer cell lines and microbial strains to identify any significant biological activity.
Potential Research Directions:
Anticancer Activity: Many thiazole (B1198619) and isothiazole carboxamides have been investigated as anticancer agents, with some acting as kinase inhibitors. nih.gov Future studies could involve screening this compound against a panel of kinases to identify potential targets.
Antimicrobial Activity: The isothiazole ring is a known antimicrobial scaffold. The compound should be tested against a range of bacteria and fungi to determine its antimicrobial spectrum.
Mechanism of Action Studies: If significant biological activity is observed, subsequent studies should focus on elucidating the mechanism of action. This could involve target identification studies using techniques such as chemical proteomics or genetic screens.
Analogue Synthesis and SAR: Based on the initial findings, a library of analogues could be synthesized to establish a structure-activity relationship (SAR). This would involve modifying the substituents on the isothiazole ring and the carboxamide nitrogen to optimize potency and selectivity.
Table 4: Proposed Non-Clinical Biological Evaluation Pipeline
| Stage | Activity | Purpose |
|---|---|---|
| 1. Primary Screening | In vitro screening against cancer cell lines and microbial strains. | To identify initial biological activity. |
| 2. Target Identification | Kinase profiling, proteomics, or other target ID methods. | To identify the molecular target(s) of the compound. |
| 3. Mechanism of Action | Cellular and biochemical assays to probe the biological pathway. | To understand how the compound exerts its biological effect. |
| 4. Lead Optimization | Synthesis and testing of analogues to improve activity and properties. | To develop more potent and drug-like compounds. |
Q & A
Basic: What are the established synthetic routes for 5-iodo-3-methylisothiazole-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves halogenation of a pre-functionalized isothiazole core. A common approach includes:
Core Construction : Condensation of thioamide derivatives with α,β-unsaturated carbonyl compounds to form the isothiazole ring.
Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 0–25°C.
Methylation : Alkylation at the 3-position using methyl iodide under basic conditions (e.g., K₂CO₃).
Optimization Tips :
- Ultrasound-assisted methods can enhance iodination efficiency by 20–30% compared to traditional heating .
- Solvent choice (e.g., DMF vs. THF) significantly impacts yield; DMF stabilizes intermediates via hydrogen bonding .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ ~2.5 ppm) and aromatic protons. The iodine atom causes deshielding of adjacent carbons (C-4 carboxamide: δ ~165 ppm) .
- IR Spectroscopy : Confirm carboxamide C=O stretch at ~1680 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ with isotopic patterns matching iodine’s signature (1:1 ratio for M and M+2 peaks) .
Advanced: How can researchers resolve contradictory data in the NMR spectra of iodinated isothiazole derivatives?
Methodological Answer:
Contradictions often arise from:
- Tautomerism : The isothiazole ring may exhibit keto-enol tautomerism, shifting peak positions. Use variable-temperature NMR (e.g., 25°C to −40°C) to stabilize dominant tautomers .
- Residual Solvent Peaks : DMF-d₇ can obscure signals; lyophilize samples or use DMSO-d₆ for clarity .
- Dynamic Scattering in X-ray Crystallography : For ambiguous cases, combine NMR with single-crystal X-ray diffraction to confirm regiochemistry of iodine substitution .
Advanced: What strategies are effective for evaluating the bioactivity of this compound in enzyme inhibition assays?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR, JAK2) due to the carboxamide’s ATP-binding pocket affinity.
- Assay Design :
- Use fluorescence polarization (FP) assays with FITC-labeled ATP analogs to measure competitive binding.
- Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle) .
- Data Interpretation :
- IC₅₀ values <10 µM suggest high potency.
- Cross-validate with molecular docking (e.g., AutoDock Vina) to correlate activity with iodine’s van der Waals interactions in hydrophobic pockets .
Advanced: How does the iodine substituent influence the compound’s stability under varying pH conditions?
Methodological Answer:
- Acidic Conditions (pH <3) : Iodine may undergo hydrolysis to HI, degrading the isothiazole ring. Monitor via HPLC-MS for degradation products (e.g., 3-methylisothiazole-4-carboxylic acid) .
- Neutral/Basic Conditions (pH 7–9) : The carboxamide group hydrolyzes slowly (<5% over 24h at 37°C). Stabilize with lyophilization or storage at −20°C .
- Light Sensitivity : Iodinated compounds often degrade under UV light; use amber vials and argon blankets during storage .
Basic: What are the recommended purification methods for this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial purification.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to achieve >95% purity. Crystals often form as white needles .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve iodinated byproducts (e.g., di-iodo derivatives) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Variation of Substituents :
- In Silico Screening : Use QSAR models to predict logP and polar surface area (PSA) for blood-brain barrier penetration .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites (e.g., methyl → hydroxymethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
